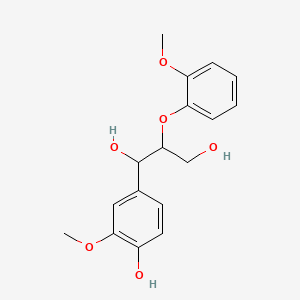

Guaiacylglycerol-beta-guaiacyl ether

描述

Guaiacylglycerol-beta-guaiacyl ether is a compound with the molecular formula C17H20O6 and a molecular weight of 320.34 g/mol . It is a glycerol ether in which guaiacyl and guaiacylglycerol subunits are joined by an arylglycerol-beta-aryl (beta-O-4) linkage . This compound is often used as a model for studying the beta-O-4 linkages in lignin, a complex biopolymer found in plant cell walls .

准备方法

Synthetic Routes and Reaction Conditions

Guaiacylglycerol-beta-guaiacyl ether can be synthesized through various methods. One common approach involves the reaction of guaiacol with glycidol under basic conditions . The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.

化学反应分析

Types of Reactions

Guaiacylglycerol-beta-guaiacyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can break the beta-O-4 linkage, leading to the formation of simpler phenolic compounds.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides and alkyl halides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, phenolic compounds, and various substituted derivatives .

科学研究应用

Lignin Model Studies

GGGE serves as a model compound for studying the degradation pathways of lignin, which is abundant in plant biomass. Research has shown that enzymes such as beta-aryl etherases can cleave the beta-O-4 linkages in GGGE, facilitating the breakdown of lignin into simpler phenolic compounds like guaiacol and vanillin . This enzymatic activity is essential for understanding lignin biodegradation processes in various ecosystems.

Catalytic Transformations

Recent studies have explored the catalytic oxidative cleavage of GGGE to produce valuable chemicals such as guaiacol, vanillin, and vanillic acid using metal catalysts like ruthenium and silver . These transformations highlight GGGE's role in biorefinery processes aimed at converting lignocellulosic biomass into high-value products.

Pyrolysis Studies

The thermal decomposition of GGGE via pyrolysis has been extensively studied to evaluate its potential as a renewable energy source. Pyrolysis experiments indicate that GGGE decomposes at temperatures between 221 °C and 293 °C, producing significant quantities of guaiacol at lower temperatures . The products generated during pyrolysis can be further analyzed for their utility in biofuels and chemical feedstocks.

Waste Management

The degradation of lignin-rich waste materials through microbial action involving GGGE can enhance waste management strategies. By understanding the microbial pathways that utilize GGGE, researchers can develop biotechnological approaches to convert lignin waste into useful byproducts, thus reducing environmental impact.

Polymer Production

GGGE's structural properties make it a candidate for producing bio-based polymers. Research indicates that incorporating phenolic compounds derived from GGGE into polymer matrices can enhance material properties such as thermal stability and mechanical strength . This application is particularly relevant in developing sustainable materials for packaging and construction.

Coatings and Adhesives

The phenolic nature of GGGE allows it to function effectively as a resin or adhesive component in various applications. Its ability to form strong bonds makes it suitable for use in coatings that require durability and resistance to environmental degradation .

Data Tables

Case Studies

- Catalytic Transformation Study : A study demonstrated the efficient conversion of GGGE into guaiacol using a Ru/Al₂O₃ catalyst under aerobic conditions, achieving yields up to 28% within 20 hours at elevated temperatures .

- Pyrolysis Analysis : Research on the pyrolysis behavior of GGGE indicated significant weight loss between 221 °C and 293 °C, with guaiacol being the primary product at lower pyrolysis temperatures, suggesting its potential as a renewable energy source .

- Enzymatic Degradation : A study isolated a novel extracellular enzyme from soil fungi capable of cleaving GGGE's beta-aryl ether linkages, emphasizing its role in lignin biodegradation processes within ecosystems .

作用机制

The mechanism of action of guaiacylglycerol-beta-guaiacyl ether involves the cleavage of the beta-O-4 linkage. This cleavage can occur through various pathways, including homolytic and heterolytic mechanisms . The compound’s effects are primarily exerted through interactions with enzymes and other molecular targets involved in lignin degradation .

相似化合物的比较

Similar Compounds

Veratrylglycerol-beta-guaiacyl ether: Another lignin model compound with similar beta-O-4 linkages.

Pinoresinol: A lignan with structural similarities to guaiacylglycerol-beta-guaiacyl ether.

Coniferyl alcohol: A monolignol that is a precursor to lignin and has similar chemical properties.

Uniqueness

This compound is unique in its ability to model the beta-O-4 linkages in lignin, making it particularly valuable for studying lignin degradation and related processes . Its stability under various conditions and its well-defined structure make it an ideal model compound for research .

生物活性

Guaiacylglycerol-beta-guaiacyl ether (GGE) is a lignin model compound that has garnered attention for its potential biological activities, particularly in the context of lignin biodegradation and its interactions with microbial systems. This article synthesizes recent findings on the biological activity of GGE, including its stability, reactivity, and the enzymatic processes involved in its degradation.

Chemical Structure and Properties

GGE is characterized by a beta-O-4 ether linkage, which is prevalent in lignin structures. Its molecular formula is , and it serves as a model compound to study lignin degradation processes. The compound’s structure allows it to interact with various enzymes and microbial systems, making it significant for research in bioremediation and bioenergy.

Stability and Reactivity

Research indicates that GGE remains stable under various pH conditions and can be effectively utilized by certain bacterial strains. For instance, studies have shown that GGE is stable in aqueous solutions across a range of pH levels (2.9 to 10.3) over extended periods (up to 7 days) . This stability is crucial for its application in biotechnological processes.

Table 1: Stability of GGE at Different pH Levels

| pH Level | Initial Concentration (µg/mL) | Concentration After 7 Days (µg/mL) |

|---|---|---|

| 2.9 | 300 | ~X (data not specified) |

| 7.3 | 300 | ~Y (data not specified) |

| 10.3 | 300 | ~Z (data not specified) |

Microbial Utilization

A significant aspect of GGE's biological activity is its utilization by specific bacteria as a carbon source. For example, a strain of Pseudomonas was isolated that could grow using GGE as the sole carbon and energy source. This bacterium possesses an enzyme known as GGE-dehydrogenase, which catalyzes the oxidation of GGE into a conjugated ketone .

Enzymatic Activity

The enzymatic degradation of GGE involves several key steps:

- Oxidation : The enzyme converts GGE into a ketone product through dehydrogenation.

- Reduction : The resulting ketone can be fully reduced back to GGE using NADH as a reductant.

- Substrate Specificity : The enzyme demonstrates specificity towards the alpha-carbon position of GGE, indicating a targeted mechanism for lignin degradation .

Case Study 1: Biodegradation Experiments

In controlled experiments, bacterial cultures were exposed to varying concentrations of GGE to evaluate their growth responses. The optimal concentration for maximum growth was determined to be 5 mM . This finding underscores the potential of using GGE in biotechnological applications aimed at lignin biodegradation.

Case Study 2: Hydrothermal Decomposition

GGE has also been subjected to hydrothermal decomposition studies, revealing insights into its breakdown products under different conditions. These studies indicated that the beta-O bond cleavage occurs during decomposition, leading to various monoaromatic products that are characteristic of lignin degradation .

Research Findings and Implications

The biological activity of GGE highlights its role as a significant model compound for understanding lignin biodegradation processes. The ability of specific bacteria to utilize GGE not only provides insights into microbial metabolism but also suggests potential applications in bioremediation and sustainable chemical production.

属性

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-21-13-5-3-4-6-14(13)23-16(10-18)17(20)11-7-8-12(19)15(9-11)22-2/h3-9,16-20H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZSOILKWHVNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7382-59-4 | |

| Record name | 7382-59-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。